pancreastatin-29
Description
Properties
CAS No. |
113817-19-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Synonyms |
pancreastatin-29 |
Origin of Product |
United States |
Molecular Origin and Nomenclature of Pancreastatin 29
Derivation of Pancreastatin-29 from Chromogranin A (CHGA)
Pancreastatin (B1591218) is a bioactive peptide derived from the proteolytic processing of Chromogranin A (CgA), a 439-amino acid acidic protein that is a member of the granin family. nih.gov CgA is encoded by the CHGA gene, located on chromosome 14 in humans, and is widely distributed in the secretory granules of neuroendocrine, endocrine, and enteroendocrine cells. nih.govnih.gov The full-length human pancreastatin peptide corresponds to amino acid residues 250-301 of the CgA protein (hCgA250–301). nih.gov This peptide is one of several biologically active fragments generated from the CgA precursor, which also include vasostatin, catestatin (B549398), and serpinin. nih.govnih.gov
The generation of pancreastatin from CgA is a multi-step process involving specific endoproteases that recognize and cleave at particular sites within the precursor protein. The processing of CgA is complex, with evidence for at least 12 distinct cleavage sites along the full-length protein. nih.gov The enzymes responsible for this cleavage belong to the family of prohormone convertases (PCs), specifically PC1/3 and PC2, which are serine endopeptidases found in the secretory vesicles of neuroendocrine tissues. nih.govnih.gov These enzymes typically cleave at the C-terminal side of pairs of basic amino acid residues (e.g., Arg-Arg, Lys-Arg).
Additionally, other proteases such as plasmin, kallikrein, and cathepsin L have been identified to play a role in the cleavage of CgA. nih.govfrontiersin.org The final step in the activation of many pancreastatin forms involves the enzyme peptide α-amidating monooxygenase (PAM), which carries out the C-terminal amidation of the peptide, a modification often crucial for its biological activity. oup.comresearchgate.net
Table 1: Key Proteases in Chromogranin A (CgA) Processing
| Protease Family | Specific Enzymes | Primary Location of Action |
| Prohormone Convertases | PC1/3, PC2 | Intracellular (Secretory Granules) |
| Serine Proteases | Plasmin, Kallikrein | Extracellular |
| Cysteine Proteases | Cathepsin L | Intracellular/Extracellular |
The proteolytic processing of CgA into pancreastatin and other fragments occurs through both intracellular and extracellular pathways. nih.govnih.gov
Intracellular Processing: A significant portion of CgA processing occurs within the dense-core secretory granules of neuroendocrine cells before secretion. nih.gov This intragranular processing is primarily mediated by prohormone convertases like PC1/3 and PC2. nih.govnih.gov The extent and pattern of this processing can be tissue-specific; for instance, CgA is processed more extensively in the endocrine pancreas compared to the adrenal medulla. nih.govnih.gov This differential processing leads to the generation of distinct profiles of CgA-derived peptides in various tissues. researchgate.net
Extracellular Processing: Following its release from cells along with other hormones and neurotransmitters, full-length CgA and its larger fragments can undergo further cleavage in the extracellular space. nih.govnih.gov Enzymes such as plasmin, which can be activated on the surface of cells, are known to cleave CgA extracellularly. nih.govfrontiersin.org This extracellular processing can generate new, shorter fragments, potentially modulating the biological activity of the secreted peptides in the local tissue environment or in circulation. nih.govfrontiersin.org
Comparative Analysis of this compound across Species
The amino acid sequence of the pancreastatin region of CgA is highly conserved across various mammalian species, indicating its physiological importance. The sequence similarity between human CgA and that of other species like murine (63%), porcine (76.8%), and bovine (77.5%) is significant. nih.gov This conservation is particularly notable in the core regions of the peptide that are essential for its biological function. The alignment of pancreastatin sequences reveals key conserved residues and the presence of dibasic cleavage sites at the amino- and carboxyl-termini, which are recognized by processing enzymes. researchgate.net
Table 2: Amino Acid Sequence Alignment of Pancreastatin Across Species
| Species | CHGA Residues | Amino Acid Sequence |
| Human | 250-301 | RWE S S K G P G E Q R P H S R R E E E E T A G A P Q G L F R G G P G P Q L |
| Bovine | 259-294 | G W E K S G G E A R P D G R - - R E E E H S S G A P E G H F R G G A P G Q L |
| Porcine | 264-315 | G W E K S G G E A R P E G R - - R E E E H S S G A P E G H F R G G A P G Q L |
| Murine | 263-314 | G W I K K G G G A R P E G Q - - R E E E H S S G A P E G Q F R G G A P G Q L |
| Rat | 263-314 | G W I K K G G G A R P E G Q - - R E E E H S S G A P E G Q F R G G A P G Q L |
Note: Alignment highlights conserved regions and gaps (-) for comparison.
Molecular Forms and Active Core Peptide Identification within the Pancreastatin Family
In human circulation, pancreastatin exists in multiple molecular forms. The most commonly studied form is the 52-amino acid peptide (hPST-52), corresponding to hCgA250-301. nih.govelsevierpure.com However, research has also identified larger immunoreactive forms with molecular weights ranging from 15 to 21 kDa, which also possess biological activity. nih.govelsevierpure.com These larger molecules likely represent partially processed CgA intermediates that still contain the pancreastatin sequence.
Within the larger pancreastatin peptide, a smaller C-terminal fragment has been identified as the minimal functional unit required for its primary biological activities. This fragment, known as this compound, corresponds to the amidated C-terminal 29 amino acids of human pancreastatin (hCgA273-301-amide). researchgate.net Studies have shown that this shorter peptide retains the potent ability to influence glucose metabolism, similar to the full-length 52-amino acid version. oup.com The activity of this core peptide underscores the critical role of the C-terminal region in the function of the pancreastatin family of molecules. The requirement for C-terminal amidation further highlights the precise post-translational modifications necessary to confer biological activity upon this peptide fragment. oup.com
Biochemical Synthesis and Biosynthesis of Pancreastatin 29
Endogenous Biosynthesis Pathways within Neuroendocrine Cells
The biosynthesis of pancreastatin-29 begins with the expression of the CHGA gene, which is located on chromosome 14q32.12 in humans. physiology.org This gene encodes the precursor protein, chromogranin A, a 439-amino acid protein that is uniquely acidic, heat-stable, and soluble. physiology.org CHGA is a major protein found in the secretory granules of endocrine, neuroendocrine, and neuronal tissues. nih.gov
Following synthesis in the endoplasmic reticulum and Golgi apparatus, CHGA is targeted to immature secretory granules. Within these granules, the acidic environment and the action of specific processing enzymes initiate the proteolytic cleavage of CHGA into various biologically active peptides, including pancreastatin (B1591218) and its related forms. tandfonline.comnih.gov This processing can occur both intracellularly before secretion and extracellularly after release. nih.gov
Pancreastatin itself exists in multiple molecular forms, with the 52-mer peptide (human CHGA250–301) reported as a major form in human plasma. diabetesjournals.org this compound (human CHGA273–301-amide) is a shorter, active variant derived from this processing. oup.comanaspec.com The presence of pancreastatin has been detected by immunocytochemistry in various neuroendocrine tissues, including the pituitary, adrenal gland, pancreas, central nervous system, and throughout the gastrointestinal tract. tandfonline.comresearchgate.net In the pancreas, pancreastatin co-localizes with all four major endocrine cell types. pancreapedia.org
Enzymatic Processing and Maturation of Pro-Pancreastatin-29
The maturation of the chromogranin A precursor into this compound involves precise proteolytic cleavage at specific amino acid sites. Chromogranin A contains multiple dibasic cleavage sites, which are potential targets for processing enzymes. physiology.orgpancreapedia.org
Role of Specific Proteases in this compound Generation
Several classes of proteases are involved in the intracellular and extracellular cleavage of chromogranin A to yield pancreastatin and other peptides. These include prohormone convertases, cathepsin L, plasmin, and kallikrein. nih.govnih.gov
Prohormone convertases (PCs), particularly PC1 (also known as PC3 or PC1/3) and PC2, are key serine endopeptidases involved in the intracellular processing of CHGA within secretory granules. nih.govnih.gov Their activity is tissue-specific. nih.gov Studies on hormone storage granules isolated from bovine adrenal medulla have shown that PC1 and PC2 are involved in the cleavage events that generate pancreastatin forms. nih.gov For instance, the human CHGA210–301 amide, a 92-amino acid peptide containing the pancreastatin sequence, is generated by trypsin-like cleavage after a Lys-Arg site (residues 208–209). physiology.org this compound (CHGA273–301 amide) is generated by cleavage at an acid-labile Asp-Pro bond (residues 272-273), which may occur during extraction procedures or potentially in vivo. tandfonline.commedicaljournalssweden.se
Plasmin, a serine protease, has also been shown to cleave chromogranin A extracellularly, specifically at the carboxyl terminus of the human pancreastatin peptide (CHGA250–301). nih.govoup.com This suggests that extracellular processing by plasmin may also contribute to the pool of pancreastatin-related peptides.
The specific proteases involved and the exact cleavage sites can influence the final forms of pancreastatin produced in different tissues and physiological states.
Methodologies for In Vitro and Synthetic Peptide Generation
Pancreastatin peptides, including this compound, can be generated both in vitro through enzymatic digestion of chromogranin A and synthetically.
In vitro conversion of chromogranin A to pancreastatin-related forms has been demonstrated. For example, digestion of a human chromogranin A fragment (corresponding to residues 116-301) with trypsin in vitro yielded a 48-amino acid peptide with pancreastatin activity. nih.gov This highlights the role of trypsin-like enzymes in generating active pancreastatin forms.
Synthetic methods are widely used to produce pancreastatin peptides for research purposes. Solid-phase peptide synthesis is a common methodology employed for generating pancreastatin and its fragments. nih.govoup.comoup.com This technique allows for the controlled stepwise addition of amino acids to a solid support, building the peptide chain from the C-terminus to the N-terminus. Following synthesis, the peptides are typically purified using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure high purity. nih.govoup.com The identity and purity of the synthesized peptides are commonly verified using analytical techniques like repeat HPLC and mass spectrometry (e.g., MALDI or electrospray mass spectrometry). oup.com C-terminal alpha-amide formation, which is present in some native pancreastatin forms, can be achieved during the synthetic process, for instance, by cleavage of the peptide-resin linkage using methanolic ammonia. oup.com
Structural Elucidation and Conformational Analysis of Pancreastatin 29
Primary Amino Acid Sequence Determination of Pancreastatin-29
The primary amino acid sequence of this compound is derived from the larger chromogranin A protein. The sequence of human this compound is PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂. oup.com This sequence corresponds to residues 273-301 of human chromogranin A. The determination of this sequence was initially achieved through direct sequencing of the isolated peptide and subsequently confirmed through the analysis of the cDNA sequence of its precursor protein, chromogranin A. nih.govoup.com Early studies involving synthetic fragments of porcine pancreastatin (B1591218) also contributed to understanding the importance of specific regions and confirming sequences through methods like DABITC-Edman degradation. oup.com
Post-Translational Modifications and their Impact on this compound Structure
A critical post-translational modification of this compound is the amidation of its C-terminus, resulting in a C-terminal glycinamide (B1583983). oup.compancreapedia.orgtandfonline.comnih.govresearchgate.net This modification is essential for the peptide's biological activity. oup.compancreapedia.orgtandfonline.com The amidation is carried out by the enzyme peptide α-amidating monooxygenase (PAM). oup.com
Significance of C-Terminal Glycinamide
The presence of the C-terminal glycinamide is crucial for the inhibitory activity of pancreastatin on processes such as insulin (B600854) secretion and exocrine pancreatic secretion. oup.compancreapedia.orgtandfonline.com Structure-activity studies, particularly on rat pancreastatin, have demonstrated that the C-terminal amide structure is required for its biological effects. tandfonline.com This highlights the significant impact of this single post-translational modification on the peptide's functional conformation and interaction with its targets.
Advanced Spectroscopic and Computational Approaches for this compound Conformational Studies
Spectroscopic techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to investigate the conformation of pancreastatin peptides. CD spectroscopy has been used to analyze the secondary structure of pancreastatin variants, revealing differences in their propensity to form alpha-helical structures, particularly in the presence of inducers like trifluoroethanol (TFE). nih.govresearchgate.net These studies suggest that the ability to adopt helical conformations correlates with the peptide's potency. nih.gov
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, have also been utilized to predict and refine the structures of pancreastatin peptides and their variants. nih.govdiabetesjournals.orgresearchgate.net These methods provide insights into the dynamic behavior and conformational preferences of the peptide in different environments.
Structural Homology Modeling and Dynamics Simulations of this compound
Despite the lack of direct templates, computational modeling has been performed for pancreastatin peptides, including the 29-mer form and its variants. nih.govdiabetesjournals.org These models have been refined using molecular dynamics simulations to study their stability and conformational changes over time. nih.govdiabetesjournals.orgresearchgate.net MD simulations allow for the exploration of the peptide's flexibility and how its structure might change in a dynamic environment, providing a more realistic representation than static models. frontiersin.orgcecam.orgnih.govtsukuba.ac.jp Studies using molecular dynamics simulations have predicted differences in the alpha-helical content among wild-type pancreastatin and its variants, correlating these structural differences with observed functional potencies. nih.govresearchgate.net
Research findings from these studies indicate that variations in the amino acid sequence, such as the Gly297Ser substitution, can influence the peptide's helical structure and consequently its biological activity. oup.comnih.govdiabetesjournals.orgresearchgate.net Molecular modeling and MD simulations have predicted that variants like PST-297S exhibit a higher propensity for forming longer helical structures compared to the wild-type peptide. nih.govresearchgate.net
Structure Activity Relationship Sar of Pancreastatin 29
Identification of Critical Amino Acid Residues for Pancreastatin-29 Biological Activity
Research indicates that the biological activity of pancreastatin (B1591218), including its inhibitory effect on insulin (B600854) secretion and glucose uptake, resides primarily in its carboxyl-terminal half, and the C-terminal glycine-amide is essential pancreapedia.org. While specific critical amino acid residues within the 29-mer sequence (human CHGA273–301) are not explicitly detailed as individual residues in the search results beyond the importance of the C-terminus, studies on genetic variants highlight the significance of certain positions within this region nih.govoup.com.
Functional Impact of this compound Truncations and Analogues
The biological activity of porcine pancreastatin, a 49-amino acid peptide, has been shown to reside in its carboxyl half, requiring the C-terminal glycine-amide pancreapedia.org. The shortest C-terminal peptide demonstrating full inhibition of insulin secretion was identified as porcine pancreastatin 35-49 pancreapedia.org. This suggests that truncations from the N-terminus, while retaining the C-terminal region and amidation, can maintain or approach full activity, indicating that the N-terminal portion of the larger pancreastatin molecule may be less critical for certain core activities like insulin inhibition.
Analysis of Naturally Occurring Genetic Variants impacting this compound Functionality
Naturally occurring genetic variations in the CHGA gene can lead to amino acid substitutions within the pancreastatin sequence, impacting its functionality nih.govoup.com. Several variants have been discovered, including Arg253Trp, Ala256Gly, and Gly297Ser oup.comresearchgate.net. Two variants, E287K and G297S, are located within the functionally important carboxyl terminus domain of human pancreastatin nih.govresearchgate.net.
Effects of Single Amino Acid Polymorphisms on this compound Potency
Single amino acid polymorphisms within the pancreastatin sequence can significantly alter its potency nih.govoup.com. The Gly297Ser variant (G297S), located in the active carboxyl terminus, has shown unexpectedly increased potency to inhibit glucose uptake compared to wild-type pancreastatin oup.comresearchgate.net. Studies comparing wild-type pancreastatin (PST-WT), PST-287K, and PST-297S peptides demonstrated differential potencies in inhibiting insulin-stimulated glucose uptake, enhancing intracellular nitric oxide and Ca2+ levels, and activating gluconeogenic gene transcription nih.gov. The rank order of efficacy for inhibiting insulin-stimulated glucose uptake was consistently PST-297S > PST-287K > PST-WT nih.govresearchgate.net. Specifically, PST-297S and PST-287K inhibited approximately 73% and 63% of insulin-stimulated glucose uptake, respectively, whereas PST-WT inhibited only about 23% in rat primary adipocytes researchgate.net. This indicates that the Gly297Ser substitution leads to a substantial gain of potency nih.govdiabetesjournals.org.
Table 1: Relative Potency of Pancreastatin Variants on Insulin-Stimulated Glucose Uptake
| Pancreastatin Variant | Inhibition of Insulin-Stimulated Glucose Uptake (Approximate %) |
| PST-WT | ~23 researchgate.net |
| PST-287K | ~63 researchgate.net |
| PST-297S | ~73 researchgate.net |
Relationship between this compound Conformation and Bioactivity
This compound is a peptide derived from chromogranin A (CHGA), a protein found in neuroendocrine cells. It is a 29-amino acid fragment of human pancreastatin, specifically CHGA273–301 amide physiology.orgdiabetesjournals.org. Pancreastatin, in its various forms, is known to regulate glucose homeostasis and has been described as a physiological dysglycemic peptide physiology.orgdiabetesjournals.orgnih.gov.
Receptor Interactions and Binding Kinetics of Pancreastatin 29
Intracellular Signaling Pathways Modulated by Pancreastatin 29
Activation of Phospholipase C (PLCβ) and downstream Calcium Mobilization
The signaling cascade of pancreastatin (B1591218) is initiated through a receptor linked to a Gαq/11 protein. nih.gov This interaction triggers the activation of Phospholipase C (PLC), a key enzyme in cellular signal transduction. nih.govnih.gov Specifically, research in rat liver membranes has identified the β3 isoform of PLC as the one activated by the pancreastatin receptor, a process mediated by the Gα11 protein. nih.gov
PLCβ activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). This results in a rapid, transient increase in the intracellular free calcium concentration ([Ca2+]i). nih.govnih.gov This mobilization of calcium is a critical step that propagates the signal downstream to various calcium-dependent enzymes and cellular processes. nih.govnih.gov
Table 1: Pancreastatin-29 Effect on PLCβ and Calcium Signaling
| Component | Action | Cellular Location | Key Finding |
|---|---|---|---|
| PST Receptor | Binds this compound | Plasma Membrane | Coupled to Gαq/11 protein. nih.gov |
| Gα11 protein | Activated by PST Receptor | Plasma Membrane | Specifically links the receptor to PLCβ3. nih.gov |
| Phospholipase C β3 (PLCβ3) | Activated | Plasma Membrane | Hydrolyzes PIP2 into IP3 and DAG. nih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Produced | Cytoplasm | Triggers Ca2+ release from the endoplasmic reticulum. |
| Intracellular Calcium ([Ca2+]i) | Increased | Cytoplasm | Acts as a second messenger for downstream effects. nih.govnih.gov |
Role of Protein Kinase C (PKC) in this compound Mediated Signaling
The second product of PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane and serves as a crucial activator for Protein Kinase C (PKC). nih.govnih.gov Pancreastatin stimulates the formation of 1,2-diacylglycerol, which in turn activates PKC. nih.govnih.gov The activation of PKC is a central event in pancreastatin's signaling cascade, mediating many of its metabolic effects, particularly its counter-regulatory actions against insulin (B600854). nih.govnih.gov
Studies in rat adipocytes have shown that the activation of "classical" PKC isoforms is responsible for the inhibitory effects of pancreastatin on insulin signaling. nih.gov This PKC activation leads to the serine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1), which impairs their ability to transmit the insulin signal downstream. nih.gov The dose-dependency for PKC activation by pancreastatin closely mirrors that of DAG production and the subsequent physiological effects, such as changes in glucose output. nih.govnih.gov This activation occurs through a mechanism that is independent of pertussis toxin, confirming the involvement of the Gq/11 family of G-proteins. nih.govnih.gov
Nitric Oxide (NO) and Cyclic GMP (cGMP) Pathway Activation
In certain cell types, such as HTC rat hepatoma cells, pancreastatin's signaling diverges to include the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov Research has demonstrated that pancreastatin can dose-dependently increase the production of NO. nih.gov This increase in NO is critical as it can override other signaling pathways stimulated by pancreastatin, such as the MAPK pathway. nih.gov
NO acts as a signaling molecule by activating soluble guanylate cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP. researchgate.net Pancreastatin has been shown to increase cGMP production in parallel with its stimulation of NO. nih.gov This NO/cGMP pathway appears to mediate the inhibitory effects of pancreastatin on cell growth and proliferation, specifically by inhibiting both protein and DNA synthesis in hepatoma cells. nih.gov When NO synthase is inhibited, the anti-proliferative effect of pancreastatin is reversed, revealing an underlying stimulatory effect likely mediated by MAPK activation. nih.gov
Influence on MAPK Pathway and other Kinase Cascades
Pancreastatin activates the mitogen-activated protein kinase (MAPK) signaling pathway in various cell types, including adipocytes and hepatoma cells. nih.govnih.govnih.gov This pathway is typically associated with cell growth, proliferation, and differentiation. In the context of pancreastatin signaling, MAPK activation appears to have a dual role. While it can promote protein synthesis, its pro-proliferative effects on DNA synthesis can be counteracted by the concurrent activation of the NO/cGMP pathway in certain cells. nih.govnih.gov
In rat adipocytes, pancreastatin not only activates the MAPK signaling module but also enhances the effect of insulin on this specific pathway. nih.gov This action may account for pancreastatin's observed stimulatory effect on protein synthesis. nih.gov Further investigation into the protein synthesis cascade revealed that pancreastatin stimulates the phosphorylation of the 70-kDa ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are key components of the translational machinery. nih.gov
Table 2: Downstream Kinase Cascades Activated by this compound
| Pathway/Kinase | Effect of this compound | Cellular Context | Associated Function |
|---|---|---|---|
| MAPK Pathway | Activation | Adipocytes, Hepatoma Cells | Protein synthesis, Cell growth. nih.govnih.gov |
| S6 Kinase (S6K) | Phosphorylation (Activation) | Adipocytes | Protein synthesis, Translation initiation. nih.gov |
| 4E-BP1 | Phosphorylation | Adipocytes | Regulation of translation initiation. nih.gov |
| eIF4E | Phosphorylation | Adipocytes | Increased activity in translation. nih.gov |
Cross-Talk with Insulin Signaling Pathways at a Molecular Level
Pancreastatin exhibits significant cross-talk with insulin signaling pathways, generally acting as an antagonist to insulin's metabolic actions on glucose and lipids. nih.govnih.gov This interference occurs at several key molecular points. The primary mechanism involves the pancreastatin-induced activation of classical PKC isoforms. nih.gov
Activated PKC directly phosphorylates the insulin receptor and insulin receptor substrate-1 (IRS-1) on serine residues. nih.gov This serine phosphorylation inhibits the necessary tyrosine phosphorylation of the insulin receptor and IRS-1 that occurs upon insulin binding, thereby blunting the downstream signal. nih.gov This impairment prevents the association of IRS-1 with the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and subsequently inhibits PI3K activity. nih.gov The inhibition of the PI3K/Akt pathway is a major consequence of this cross-talk and is responsible for pancreastatin's ability to inhibit insulin-mediated glucose transport (by preventing GLUT4 translocation to the cell membrane), glucose utilization, and lipid synthesis in adipocytes. nih.gov
While it inhibits the PI3K pathway, pancreastatin simultaneously activates the MAPK pathway, creating a complex regulatory interplay. nih.gov This differential modulation allows pancreastatin to inhibit insulin's metabolic effects while concurrently stimulating protein synthesis. nih.gov
Impact on Transcription Factor Regulation (e.g., FOXO-1, SREBP1c)
While direct regulation of Forkhead box protein O1 (FOXO-1) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) by pancreastatin is not extensively documented, its significant modulation of intersecting pathways, particularly insulin signaling, strongly suggests an indirect regulatory role.
FOXO-1: FOXO-1 is a key transcription factor that is negatively regulated by the insulin/PI3K/Akt signaling pathway. nih.govnih.govyoutube.com Insulin-mediated activation of Akt leads to the phosphorylation of FOXO-1, causing its exclusion from the nucleus and inhibiting its transcriptional activity. youtube.com Since pancreastatin inhibits the PI3K/Akt pathway, it would theoretically prevent the phosphorylation and nuclear exclusion of FOXO-1. nih.gov This would lead to increased nuclear retention and activity of FOXO-1, promoting the transcription of its target genes, which are often involved in processes like gluconeogenesis, counteracting insulin's effects. embopress.org
SREBP1c: SREBP1c is a master transcriptional regulator of lipogenesis, and its expression and processing are strongly induced by insulin. nih.govnih.govnih.gov Pancreastatin's known antagonism of insulin signaling suggests it would inhibit SREBP1c activation and subsequent lipid synthesis. Furthermore, pancreastatin activates PKC, and studies have shown that PKC activation can modulate SREBP-1c expression. nih.govresearchgate.net Research on a pancreastatin inhibitor (PSTi8) has shown that its administration in animal models leads to the activation of the AMPK signaling pathway, which increases the inhibitory phosphorylation of SREBP1c and acetyl-CoA carboxylase (ACC). This action suppresses PKC activity, enhances insulin sensitivity, and improves lipid homeostasis, implying that pancreastatin itself promotes the lipogenic activity of SREBP1c.
Pancreastatin has also been shown to directly affect the transcription of other genes, such as parathyroid hormone (PTH) and chromogranin A (CgA), by reducing their transcription rates and mRNA stability, demonstrating its capacity to influence gene regulation at the transcriptional level. nih.gov
Physiological Roles and Molecular Mechanisms of Pancreastatin 29
Metabolic Regulation at the Cellular and Tissue Level
Pancreastatin-29 influences metabolic processes at the cellular level in tissues crucial for energy balance, including adipocytes and hepatocytes. physiology.orgpancreapedia.org
Modulation of Glucose Homeostasis
This compound significantly impacts glucose homeostasis through several mechanisms, primarily by interfering with glucose uptake and hepatic glucose production. physiology.orgpancreapedia.orgnih.gov
Inhibition of Glucose Uptake in Adipocytes and Hepatocytes
A key action of this compound is the inhibition of glucose uptake in both adipocytes and hepatocytes. physiology.orgoup.comnih.gov Studies in rat adipocytes have shown that pancreastatin (B1591218) dose-dependently inhibits both basal and insulin-stimulated glucose transport. physiology.orgphysiology.org This effect impairs one of the main metabolic actions of insulin (B600854) in these cells. physiology.orgphysiology.org The inhibitory effect on insulin-stimulated glucose transport in rat adipocytes has been observed to be significant even at low nanomolar concentrations, with an IC50 value of approximately 0.6-1 nM. physiology.orgoup.comphysiology.org At a concentration of 10 nM, pancreastatin has been shown to inhibit approximately 50% of insulin-stimulated glucose transport in rat adipocytes. physiology.org Similar reductions in glucose uptake have been observed in mouse primary adipocytes and hepatocytes. physiology.orgnih.gov In humans, pancreastatin has been shown to cause a direct decrease in glucose uptake by about 50%. physiology.orgoup.com
Research findings on the inhibition of glucose uptake in adipocytes:
| Cell Type | Pancreastatin Concentration | Effect on Insulin-Stimulated Glucose Uptake | Reference |
| Rat Adipocytes | 0.1 nM | Significant inhibition | physiology.org |
| Rat Adipocytes | 0.6 nM (IC50) | ~50% inhibition | physiology.orgoup.comphysiology.org |
| Rat Adipocytes | 10 nM | ~50% inhibition | physiology.orgphysiology.orgphysiology.org |
| Mouse Adipocytes | 10 nM | Decreased glucose uptake | physiology.org |
| Mouse Hepatocytes | Not specified | Reduced glucose uptake | physiology.orgnih.gov |
| Human Forearm | Submicromolar infusion | ~48-50% decrease in glucose uptake | oup.com |
A naturally occurring variant of human pancreastatin, Gly297Ser, has demonstrated increased potency in inhibiting cellular glucose uptake in rat adipocytes compared to the wild-type peptide. physiology.orgoup.comdiabetesjournals.orgnih.gov The IC50 value for the Gly297Ser variant was approximately 0.1 nM, whereas that for wild-type human pancreastatin was about 0.6 nM. oup.com
Regulation of Gluconeogenesis and Glycogenolysis in Liver
This compound influences hepatic glucose production by regulating gluconeogenesis and glycogenolysis. physiology.orgpancreapedia.org In rat hepatocytes, pancreastatin has been shown to induce glycogenolysis and glycolysis while inhibiting glycogen (B147801) synthesis. physiology.orgnih.gov This glycogenolytic effect is calcium-dependent and appears to be mediated by a cAMP-independent mechanism. physiology.orgresearchgate.net Pancreastatin can stimulate glycogenolysis by a significant percentage compared to hormones like glucagon (B607659) and vasopressin at equimolar concentrations. physiology.org In ChgA knockout mice, pancreastatin has been shown to induce gluconeogenesis in the liver. physiology.orgresearchgate.net Pancreastatin peptides have also been shown to activate gluconeogenic genes in liver cells. diabetesjournals.orgnih.gov The Gly297Ser variant of pancreastatin appears to have enhanced activity in increasing the expression of gluconeogenic genes. diabetesjournals.orgnih.gov
Impact on Insulin-Stimulated Glucose Metabolism
This compound acts as a counter-regulatory peptide to insulin action, particularly in the liver and adipose tissue. pancreapedia.orgnih.govphysiology.org It inhibits insulin-stimulated glucose uptake in adipocytes and hepatocytes. physiology.orgphysiology.orgoup.comnih.govphysiology.org While pancreastatin inhibits insulin's metabolic actions in adipocytes and hepatocytes, it has been reported not to affect insulin-stimulated glucose metabolism in skeletal muscle cells. physiology.org However, some studies with the Gly297Ser variant have shown a significant diminution of insulin-stimulated glucose uptake in myotubes as well. diabetesjournals.org Chronic treatment with pancreastatin has been shown to decrease insulin sensitivity and lead to insulin resistance in ChgA knockout mice. physiology.orgnih.gov
Regulation of Lipid Metabolism
Beyond its effects on glucose, this compound also impacts lipid metabolism, particularly in adipocytes. physiology.orgresearchgate.netoup.com
Lipolytic Effects in Adipocytes
Pancreastatin has been shown to exert a lipolytic effect in rat adipocytes. physiology.orgphysiology.org This effect leads to an increase in the spillover of free fatty acids. nih.govoup.com The lipolytic effect is dose-dependent, with an ED50 of approximately 0.1 nM in rat adipocytes. physiology.orgphysiology.org This lipolytic action, however, can be completely inhibited by insulin. physiology.orgphysiology.org Pancreastatin also inhibits lipogenesis in rat adipocytes. physiology.orgnih.gov Furthermore, pancreastatin has been reported to inhibit leptin expression and secretion while enhancing the expression of uncoupling protein 2 (UCP-2) in isolated rat adipocytes, effects that may contribute to its metabolic actions. physiology.orgresearchgate.netnih.gov
This compound is a peptide derived from the larger protein chromogranin A (CgA). While pancreastatin was initially isolated as a 49-amino acid peptide from porcine pancreas, and human pancreastatin is a 52-amino acid peptide, studies have investigated the biological activities of various fragments, including a 29-amino acid form. Pancreastatin and its active fragments are involved in regulating various physiological processes, particularly concerning metabolism and glandular secretions.
Influence on Lipogenesis
Pancreastatin has been shown to influence lipid metabolism, specifically inhibiting lipogenesis in adipocytes. In isolated rat adipocytes, pancreastatin dose-dependently inhibits basal and insulin-stimulated glucose transport, lactate (B86563) production, and lipogenesis physiology.orgphysiology.org. This action impairs the main metabolic effects of insulin in these cells physiology.orgphysiology.org. The inhibitory effect on lipogenesis is observed over a range of insulin concentrations, resulting in a shift to the right in the dose-response curve physiology.orgphysiology.org. Maximal inhibition of lipogenesis was observed at 10 nM pancreastatin, with an IC50 value of approximately 1 nM in rat adipocytes physiology.org. These metabolic effects have also been suggested to occur in humans nih.gov.
Research findings on the effect of Pancreastatin on Lipogenesis in Rat Adipocytes:
| Effect Measured | Pancreastatin Concentration (nM) | Insulin Concentration (nM) | Observed Effect on Lipogenesis | Reference |
| Inhibition of Lipogenesis | Dose-dependent | Basal and Stimulated | Inhibition | physiology.orgphysiology.org |
| Maximal Inhibition of Lipogenesis | 10 | 10 | Approx. 50% reduction | physiology.org |
| IC50 for Lipogenesis Inhibition | ~1 | 10 | 50% inhibition | physiology.org |
Effects on Protein Synthesis and Turnover
Beyond its effects on glucose and lipid metabolism, pancreastatin also influences protein synthesis. Studies in rat adipocytes have demonstrated that pancreastatin stimulates both basal and insulin-mediated protein synthesis physiology.orgnih.govresearchgate.net. The molecular mechanisms underlying this effect involve the activation of the protein synthesis machinery. Pancreastatin activates protein kinase C (PKC), which in turn leads to the activation of S6 kinase (S6K) and the phosphorylation of 4E-BP1 (PHAS-I) and the initiation factor eIF4E nih.govresearchgate.net. These events are key steps in the regulation of mRNA translation initiation, promoting protein synthesis nih.govresearchgate.net.
Role in Leptin Expression and Secretion Regulation
Pancreastatin plays a role in regulating the expression and secretion of leptin, an adipocyte-derived hormone involved in energy homeostasis nih.govphysiology.orgnih.govnih.gov. Studies in isolated rat adipocytes have shown that pancreastatin (100 nM) inhibits leptin expression after 16 hours of incubation, although this effect is not sustained at 24 hours physiology.orgnih.gov. Pancreastatin also inhibits leptin secretion, causing approximately a 30% decrease in leptin release from control adipocytes physiology.orgnih.gov. This inhibitory effect on leptin expression and secretion is mediated through PKC activity nih.gov. Conversely, leptin has been shown to stimulate pancreastatin secretion in cultured pituitary cell lines, suggesting a potential feedback loop nih.govoup.com. Elevated plasma levels of pancreastatin have been observed in conditions like obesity and type 2 diabetes, and the absence of pancreastatin-mediated negative regulation may contribute to the elevated leptin levels seen in some obese states nih.govdiabetesjournals.org.
Research findings on the effect of Pancreastatin on Leptin in Rat Adipocytes:
| Parameter | Pancreastatin Concentration (nM) | Incubation Time (h) | Observed Effect | Mechanism Involved | Reference |
| Leptin Expression (mRNA) | 100 | 16 | Inhibited (~50%) | Involves PKC | physiology.orgnih.gov |
| Leptin Expression (mRNA) | 100 | 24 | No longer observed | - | physiology.orgnih.gov |
| Leptin Secretion | 100 | Not specified | Inhibited (~30%) | Involves PKC | physiology.orgnih.gov |
Modulation of Glandular Secretions
Pancreastatin is recognized for its general inhibitory effects on various glandular secretions physiology.org. It is present in numerous endocrine cells, including those in the pancreas, gut, pituitary, and adrenal medulla, where it is co-packaged and co-secreted with other hormones pancreapedia.org. This localization suggests roles in autocrine, paracrine, or endocrine regulation of secretion pancreapedia.org.
Pancreatic Endocrine Secretion Modulation
A primary and well-characterized function of pancreastatin is its modulation of pancreatic endocrine secretions, particularly insulin and glucagon.
Inhibition of Insulin Secretion from Pancreatic Beta-Cells
Pancreastatin was initially discovered based on its ability to inhibit stimulated insulin secretion pancreapedia.orgphysiology.orgphysiology.orgnih.govoup.comtandfonline.comresearchgate.net. This inhibitory effect has been consistently demonstrated in various experimental models, including in vivo studies in rats and mice, perfused pancreas preparations, and isolated pancreatic islets pancreapedia.org. Pancreastatin can inhibit both the first and second phases of insulin secretion stimulated by secretagogues such as glucose or arginine pancreapedia.org. The effect can be observed at picomolar concentrations, although higher concentrations are often used in studies pancreapedia.org. Long-term exposure of cultured fetal rat pancreatic islets to pancreastatin results in a dose-dependent decrease in beta-cell DNA synthesis and a parallel decrease in insulin secretion oup.comnih.gov. These long-term inhibitory effects may be linked to a decrease in islet polyamine content nih.gov. The effects of pancreastatin on insulin secretion may exhibit species-dependent variations physiology.org.
Summary of Pancreastatin's Effect on Insulin Secretion:
| Model System | Stimulus for Insulin Secretion | Pancreastatin Effect | Reference |
| Perfused Porcine Pancreas | Glucose | Inhibited | pancreapedia.orgphysiology.org |
| Rats and Mice (in vivo) | Glucose, Carbachol | Inhibited | pancreapedia.orgnih.gov |
| Perfused Rat Pancreas | Glucose, Arginine | Inhibited | pancreapedia.org |
| Isolated Islets (Rat, Mouse) | Glucose | Inhibited | pancreapedia.orgtandfonline.comoup.com |
| Cultured Fetal Rat Islets (long-term) | Basal, High Glucose, GH | Inhibited secretion and DNA synthesis | oup.comnih.gov |
Effects on Glucagon Secretion
The effects of pancreastatin on glucagon secretion have been less uniformly observed compared to its effects on insulin secretion pancreapedia.org. Some studies using the perfused rat pancreas have reported that pancreastatin can enhance glucagon secretion stimulated by arginine or low glucose pancreapedia.org. In mice, pancreastatin has been shown to stimulate baseline glucagon secretion nih.gov. However, other studies using the perfused rat pancreas did not find a significant effect of pancreastatin on glucagon release physiology.org. The reasons for these varying observations may include differences in experimental conditions, species, or the specific form of pancreastatin used.
Influence on Somatostatin (B550006) Release
Research indicates that pancreastatin can influence the secretion of somatostatin. In studies using the perfused rat pancreas, pancreastatin at concentrations of 1 and 10 nM demonstrated a small effect in reducing somatostatin secretion pancreapedia.org. Pancreastatin has also been reported to inhibit the release of somatostatin upon glucose stimulation allinahealth.org.
Pancreatic Exocrine Secretion Regulation
This compound plays a role in regulating pancreatic exocrine secretion. Multiple forms of pancreastatin, including the human 29-amino acid synthetic form, have been shown to inhibit pancreatic digestive enzyme secretion stimulated by various factors in vivo in rats and dogs pancreapedia.orgnih.gov. This inhibitory effect has been observed following stimulation by a meal, diversion of bile-pancreatic juice, or administration of cholecystokinin (B1591339) (CCK) pancreapedia.orgnih.gov. Pancreastatin also inhibited pancreatic exocrine secretion stimulated by 2-deoxy-D-glucose, a central vagal activator pancreapedia.org.
However, studies using isolated rat pancreatic acini have not consistently shown a direct inhibitory action of pancreastatin on CCK stimulation pancreapedia.orgnih.govlongdom.org. This suggests that the inhibitory effect of pancreastatin on exocrine pancreatic secretion in vivo may be indirect pancreapedia.orgnih.govlongdom.org. One proposed mechanism involves the regulation of pancreatic blood flow; pancreastatin has been shown to inhibit caerulein-induced increases in pancreatic blood flow in anesthetized rats pancreapedia.orglongdom.org. Another potential site of action is on the neural stimulatory pathway, as pancreastatin partially inhibited the release of acetylcholine (B1216132) and amylase secretion stimulated by high K+ concentrations in pancreatic lobules containing neural elements pancreapedia.org.
Synthetic human pancreastatin-52 (B47838) and human this compound were found to be equally potent in suppressing amylase release stimulated by cholecystokinin in rats in vivo. nih.gov However, neither peptide altered basal or cholecystokinin-stimulated amylase release from isolated dispersed rat pancreatic acini, suggesting an indirect mechanism of action nih.gov. In dogs, human this compound suppressed amylase and protein release stimulated by cholecystokinin but did not affect pancreatic blood flow nih.gov.
Gastric Secretion Modulation
This compound is involved in the modulation of gastric secretion. Pancreastatin-like immunoreactivity is present in the ECL cells of the gastric antrum, suggesting a role in the paracrine regulation of gastric acid secretion physiology.org. While pancreastatin has been shown to inhibit gastric acid secretion from isolated rabbit parietal cells in vitro, in vivo studies in conscious dogs have shown that it enhances gastric acid secretion stimulated by peptone meal, phenylalanine, or glucose physiology.orgnih.gov. The mechanism for the inhibitory effect on parietal cells may involve the inhibition of histamine (B1213489) stimulation, mediated by pertussis toxin-sensitive G proteins and affecting intracellular cAMP levels physiology.orgnih.gov.
Influence on Parathyroid Hormone (PTH) Release
This compound influences the release of Parathyroid Hormone (PTH). Pancreastatin strongly inhibits the secretion of both PTH and CgA by the parathyroid gland nih.govbioscientifica.com. Studies on dispersed porcine parathyroid cells in culture demonstrated that pancreastatin (at concentrations of 10-9 to 10-7 M) inhibited the secretion of PTH and CgA in a dose-dependent manner nih.gov.
Furthermore, pancreastatin affects the cellular levels of PTH messenger RNA (mRNA) and CgA mRNA. Decreases in PTH and CgA mRNAs were observed after 12 hours of exposure to pancreastatin, following the inhibition of secretion which occurred by the fourth hour nih.gov. These decreases in mRNA were associated with a significant reduction in the rates of transcription of the PTH and CgA genes nih.gov. Additionally, pancreastatin decreased the half-life of both PTH mRNA and CgA mRNA nih.gov. The precise mechanism by which pancreastatin influences gene transcription and mRNA stability (whether direct or secondary to secretion inhibition) requires further investigation nih.gov.
Regulation of Cellular Proliferation and Differentiation
This compound has been shown to influence cellular proliferation and differentiation in specific contexts.
Inhibitory Effects on Cell Growth in Specific Cell Lines
Pancreastatin has demonstrated inhibitory effects on cell growth and proliferation in specific cell lines. It has been found to inhibit the cell growth in rat HTC hepatoma cells physiology.orgpancreapedia.orgresearchgate.net. This inhibition is mediated, at least in part, by the production of nitric oxide and cyclic GMP physiology.orgpancreapedia.org. In HTC hepatoma cells, while pancreastatin activates the Gαq/11 pathway leading to the activation of the MAPK pathway, its inhibitory effect on growth and proliferation is linked to the production of NO and cGMP, which activate the guanylate cyclase pathway and protein kinase G pathway physiology.org.
Impact on Transcription Factors Governing Epithelial Cell Fate
The impact of this compound on transcription factors governing epithelial cell fate is an area of ongoing research. Studies investigating the effects of a pancreastatin inhibitor (PSTi8) on colonic epithelial cells suggest that pancreastatin may influence the expression of transcription factors related to differentiation and self-renewal mdpi.com. While the direct effects of this compound on specific transcription factors governing epithelial cell fate require further elucidation, research on related peptides and their impact on epithelial cells and their associated transcription factors provides context nordiqc.orgmdpi.com. For example, transcription factors like Thyroid Transcription Factor-1 (TTF1) play a role in the differentiation and function of epithelial cells in various organs nordiqc.org. Similarly, pancreatic transcription factors like PDX1 are crucial for the development and differentiation of pancreatic cells, including epithelial progenitors mdpi.comresearchgate.net. The interaction of pancreastatin with GRP78, a chaperone protein, has also been implicated in influencing cellular processes, and cell surface GRP78 has been shown to act as a receptor influencing cell proliferation and potentially interacting with downstream pathways like AKT signaling pancreapedia.orgplos.org.
Research on the pancreastatin inhibitor PSTi8 suggests that it influences the expression of transcription factors, including NOTCH1 and bone morphogenetic protein (BMP), which are involved in colonic epithelial cell lineage commitments mdpi.com. PSTi8 treatment in female mice at a steady state reduced differentiated colonic epithelial cells while promoting proliferation and self-renewal through the GRP78 signaling pathway mdpi.comresearchgate.netdntb.gov.ua. This indicates that pancreastatin itself may have opposing effects, promoting differentiation and reducing proliferation in this context. Further studies are needed to fully understand the complex interplay between this compound and the transcription factors that govern epithelial cell fate and differentiation.
Immunomodulatory Functions
Evidence suggests that pancreastatin contributes to inflammation in various contexts. Elevated levels of pancreastatin have been observed in conditions associated with inflammation, such as active ulcerative colitis, where they correlate with epithelial cell-associated inflammatory cytokines. researchgate.netresearchgate.netmdpi.com Studies using animal models of colitis have shown that pancreastatin supplementation can exacerbate disease severity and promote inflammatory responses. researchgate.netresearchgate.netmdpi.com
Effects on Macrophage Activity and Inflammatory Mediator Release
Pancreastatin has been shown to influence macrophage activity, generally promoting a pro-inflammatory phenotype. frontiersin.org It is reported to stimulate the polarization of macrophages towards the pro-inflammatory M1 phenotype. frontiersin.org This is in contrast to catestatin (B549398), which can shift macrophage differentiation towards an anti-inflammatory phenotype. researchgate.netfrontiersin.org
Research indicates that pancreastatin can increase the production of pro-inflammatory cytokines in macrophages. nih.govfrontiersin.org For instance, studies have shown that pancreastatin increases IL-18 release. researchgate.net Macrophages play a critical role in inflammatory responses by releasing various inflammatory cytokines such as TNF-α, IL-1β, IL-6, and CCL2. mdpi.com Pancreastatin's influence on macrophage polarization and cytokine release contributes to the inflammatory milieu. nih.govfrontiersin.org
Interaction with Immune Cell Phenotypes
Beyond macrophages, pancreastatin may interact with other immune cell types. While some studies suggest only minor effects of pancreastatin on cytokine production in human monocyte-derived macrophages and other immune cells, the differential expression of proteases involved in CgA cleavage in macrophages depending on their inflammatory phenotype indicates a potential for increased conversion of CgA into peptides like pancreastatin during inflammatory conditions. researchgate.net
Pancreastatin is also considered a microglial activator. researchgate.net Microglia are the primary immune cells of the central nervous system, and their activation is implicated in neuroinflammation.
Modulation of Endoplasmic Reticulum Stress Pathways
Endoplasmic reticulum (ER) stress is a cellular condition that occurs when misfolded or unfolded proteins accumulate in the ER. e-dmj.orgnih.gov ER stress is linked to inflammatory responses and can activate signaling pathways with pro-inflammatory and pro-apoptotic consequences. nih.govfrontiersin.org
While the direct modulation of ER stress pathways specifically by this compound is not extensively detailed in the provided search results, pancreastatin (PST) has been linked to the unfolded protein response (UPR), a cellular response to ER stress. Some studies suggest that PST's effects might involve interaction with the UPR chaperone molecule glucose-regulated protein of 78 kDa (GRP78), also known as BiP. nih.govmdpi.commdpi.com GRP78 is a key regulator of the UPR, binding to the transmembrane sensors PERK, IRE1, and ATF6 under normal conditions and releasing them upon ER stress to initiate the UPR. e-dmj.orgmdpi.compancreapedia.org Chronic or severe ER stress can lead to the activation of pro-apoptotic pathways and contribute to inflammation. nih.govfrontiersin.orgmdpi.com The potential interaction between pancreastatin and GRP78 suggests a possible link between pancreastatin and the modulation of ER stress pathways, which in turn can influence immune and inflammatory responses. nih.govmdpi.commdpi.com
Regulation of Pancreastatin 29 Expression and Secretion
Factors Influencing CHGA Gene Expression and Proteolytic Processing
The CHGA gene, located on chromosome 14q32.12 in humans, encodes the 439-amino acid precursor protein Chromogranin A nih.govcancerindex.org. CHGA is widely expressed in endocrine, neuroendocrine, and neuronal cells frontiersin.org. The expression of the CHGA gene can be influenced by various factors, although specific details regarding the regulation of CHGA expression directly impacting pancreastatin-29 levels require further investigation.
The generation of this compound from CHGA involves proteolytic cleavage at specific dibasic sites within the precursor protein nih.govfrontiersin.org. This processing can occur both intracellularly within secretory granules and potentially extracellularly after secretion bioscientifica.comcapes.gov.br. Key proteases involved in the cleavage of CHGA include prohormone convertases (PC1/3 and PC2), cathepsin L, plasmin, and kallikrein frontiersin.orgnih.govoup.com. The specific pattern of CHGA processing can be tissue-specific, leading to the generation of different bioactive peptides, including various forms of pancreastatin (B1591218) bioscientifica.comcapes.gov.br. For instance, pancreatic islets and antral gastric endocrine cells are considered major sites for the generation of fully processed pancreastatin bioscientifica.comcapes.gov.br. This compound itself is reported to result from the cleavage of an acid-labile Asp-Pro bond (residues 272-273) in human chromogranin A tandfonline.com.
Different forms of human pancreastatin exist, including a 29-mer (CHGA₂₇₃₋₃₀₁), a 48-mer (CHGA₂₅₄₋₃₀₁), and a 52-mer (CHGA₂₅₀₋₃₀₁), all containing the functional C-terminal region diabetesjournals.org. The 52-mer peptide is reported to be the predominant form in human plasma diabetesjournals.org. Prohormone convertase 2 and carboxypeptidase H have been implicated in the intracellular processing of pancreastatin diabetesjournals.org. The C-terminus of pancreastatin is amidated by peptide α-amidating mono-oxygenase diabetesjournals.org.
Physiological Stimuli for this compound Release
Pancreastatin is co-stored and co-released with hormones from neuroendocrine cells frontiersin.org. In the pancreas, pancreastatin colocalizes with the four major endocrine cell types pancreapedia.org. Pancreastatin is released in parallel with insulin (B600854) from the perfused porcine pancreas pancreapedia.org.
Studies have investigated the physiological stimuli that trigger pancreastatin release. In pigs, a net pancreatic output of pancreastatin-like immunoreactivity (PLI) has been observed. This output was found to be significantly reduced by electrical stimulation of local autonomic nerves (sympathetic stimulation) and enhanced during hyperglycemia nih.gov.
In healthy human volunteers, a standard meal has been shown to increase serum pancreastatin concentration. In contrast, oral or intravenous glucose loading tests did not increase serum pancreastatin concentration, and intravenous glucagon (B607659) infusion decreased it nih.gov. This suggests that nutrient intake, rather than glucose levels alone, may be a more significant physiological stimulus for pancreastatin secretion in humans nih.gov.
Autocrine, Paracrine, and Endocrine Mechanisms of this compound Action
Pancreastatin is considered a regulatory peptide with potential autocrine, paracrine, and endocrine functions bioscientifica.comcapes.gov.brphysiology.orgull.es. Its co-localization with hormones in secretory granules and co-release suggest it can act locally on the cells from which it is secreted (autocrine) or on nearby cells (paracrine) bioscientifica.comcapes.gov.brpancreapedia.orgphysiology.org. The presence of pancreastatin in the circulation also indicates an endocrine mode of action, where it can travel through the bloodstream to exert effects on distant target tissues bioscientifica.comcapes.gov.brpancreapedia.orgphysiology.org.
In the pancreas, the co-localization and co-release of pancreastatin with insulin suggest a potential paracrine or autocrine regulatory role within the islets bioscientifica.compancreapedia.orgphysiology.org. Pancreastatin has been shown to inhibit insulin secretion induced by various stimuli, including glucose and arginine, in perfused pancreas preparations physiology.org. This inhibitory effect on insulin release points towards a paracrine mechanism influencing pancreatic endocrine function bioscientifica.compancreapedia.orgphysiology.org. Pancreastatin may also influence exocrine pancreatic secretion pancreapedia.orgphysiology.org.
Beyond the pancreas, pancreastatin exerts metabolic effects on distant tissues such as the liver and adipose tissue, which is consistent with an endocrine function pancreapedia.orgphysiology.orgnih.gov. These effects include regulating glucose, lipid, and protein metabolism physiology.orgnih.govresearchgate.net. Pancreastatin has been shown to inhibit insulin-stimulated glucose uptake in hepatocytes and adipocytes and can induce gluconeogenesis and glycogenolysis in the liver physiology.orgnih.govresearchgate.net. These actions are counter-regulatory to insulin and highlight a potential endocrine role in glucose homeostasis capes.gov.brphysiology.orgphysiology.org. The presence of specific pancreastatin binding proteins (receptors) in tissues like the liver further supports a receptor-mediated endocrine action pancreapedia.orgresearchgate.net.
The diverse locations of CHGA expression and subsequent pancreastatin production in neuroendocrine cells throughout the body allow for a widespread influence through these different signaling mechanisms frontiersin.org.
Comparative Studies and Evolutionary Perspectives of Pancreastatin 29
Evolutionary Conservation of Pancreastatin-29 Sequence and Function
The sequence and function of pancreastatin (B1591218), including the region corresponding to this compound, show notable conservation across various mammalian species researchgate.netnih.govnih.gov. This conservation suggests that the peptide plays a crucial and sustained role in physiological processes throughout mammalian evolution. Specifically, the carboxyl terminus of pancreastatin, which includes the 29-residue active part (human CHGA-(273–301) domain), has been found to be highly conserved among mammals analyzed researchgate.netnih.gov. This high degree of conservation in the C-terminal region supports the notion that this part of the peptide is functionally important researchgate.netnih.govnih.gov.
Studies involving inter-species sequence alignment of the pancreastatin domain of CHGA in different mammals have revealed the presence of conserved amino acid residues at specific positions researchgate.netnih.gov. For instance, the Arg-253 allele is conserved in most primates, with variations observed in marmoset, rodents, giant panda, horse, and rhinoceros researchgate.netnih.gov. Similarly, Glu-287 is conserved across primates and most non-primates, with rodents being an exception having Gly at this position researchgate.netnih.gov. The Gly-297 allele is also widely conserved among primates and non-primates, with exceptions in marmoset, giant panda, cow, and yak researchgate.netnih.gov. The presence of naturally occurring variants in humans, such as E287K and G297S, within this evolutionarily conserved, functionally active motif of pancreastatin underscores the potential impact of these variations on the peptide's potency researchgate.netnih.gov.
The functional conservation of pancreastatin is evidenced by its consistent inhibitory effect on glucose-stimulated insulin (B600854) secretion observed in studies using perfused pancreases and isolated islets from both rats and mice pancreapedia.org. Furthermore, the inhibitory effect on exocrine pancreatic secretion has been demonstrated in rats and dogs using human pancreastatin-52 (B47838) and this compound, suggesting conserved activity across these species nih.gov. While porcine pancreastatin is a 49-amino acid peptide, its biological activity is concentrated in the carboxyl half, requiring the C-terminal glycine-amide, similar to the human peptide pancreapedia.org.
Comparison with other Chromogranin A-Derived Peptides
Chromogranin A is a precursor protein that undergoes proteolytic cleavage to yield several biologically active peptides, including pancreastatin, vasostatin, and catestatin (B549398) nih.govnih.govoup.comelsevier.es. While all derived from the same source, these peptides exhibit distinct and sometimes opposing biological activities.
Pancreastatin is known for its role in regulating glucose and lipid metabolism, primarily exerting anti-insulin effects researchgate.netpancreapedia.orgphysiology.org. It inhibits glucose-stimulated insulin release from pancreatic beta cells and reduces glucose uptake in adipocytes and hepatocytes pancreapedia.orgoup.comphysiology.org. In contrast, catestatin (human CHGA₃₅₂₋₃₇₂) is recognized for its role as a catecholamine release inhibitor and in cardiovascular regulation oup.comelsevier.es. Vasostatin (human CHGA₁₋₇₆) is another CgA-derived peptide with vasodilatory and anti-inflammatory properties oup.comelsevier.es.
Interestingly, some CgA-derived peptides can display antagonistic effects on each other nih.gov. For example, studies have shown contrasting effects of pancreastatin and catestatin on lipid metabolism and insulin sensitivity in mouse models nih.gov. While catestatin has been shown to decrease plasma triglyceride and ceramide concentrations and improve insulin sensitivity, pancreastatin has been reported to stimulate the release of free fatty acids and induce the expression of lipogenic genes nih.gov. This highlights the complex interplay between different peptides generated from the same CgA precursor.
The processing of CgA by different proteases, such as prohormone convertases, cathepsin L, and trypsin, results in the generation of these diverse peptides nih.govnih.gov. The specific cleavage sites and the resulting peptide fragments, including various forms of pancreastatin, can differ, contributing to the spectrum of biological activities observed nih.govphysiology.orgoup.com.
Differences in this compound Activity across Animal Models
Research utilizing various animal models has provided insights into the activity of this compound and related pancreastatin fragments. Differences in observed effects can be attributed to species-specific variations in peptide sequence, processing, receptor expression, and downstream signaling pathways.
In rats and dogs, synthetic human pancreastatin-52 and human this compound were found to be equally potent in suppressing cholecystokinin-stimulated amylase release in vivo nih.gov. However, neither peptide directly affected amylase release from isolated dispersed rat pancreatic acini, suggesting an indirect mechanism of action in rats nih.gov. In dogs, human this compound suppressed amylase and protein release stimulated by cholecystokinin (B1591339) but did not alter pancreatic blood flow nih.gov.
Studies in rodents (rats and mice) have consistently shown that pancreastatin inhibits glucose-stimulated insulin secretion in vivo, in perfused pancreases, and in isolated islets pancreapedia.org. Pancreastatin has also been shown to diminish glucose uptake in mouse and rat primary adipocytes and differentiated 3T3-L1 adipocytes researchgate.netphysiology.org. In mouse primary hepatocytes, pancreastatin inhibits insulin-stimulated glucose uptake and increases hepatic glucose production physiology.org. Chronic pancreastatin treatment in Chga knockout mice has been shown to decrease insulin sensitivity and cause insulin resistance physiology.org.
While pancreastatin's metabolic effects have been confirmed in humans, with elevated levels observed in diabetic individuals, studies in human forearm have shown that pancreastatin infusion decreases glucose uptake by skeletal muscle researchgate.netnih.govoup.comphysiology.orgoup.com. This effect appears to be metabolic rather than hemodynamic oup.com. Pancreastatin also increased the spillover of free fatty acids in humans oup.comoup.com.
Differences in the observed effects on pancreatic exocrine secretion have also been noted. While pancreastatin inhibits exocrine pancreatic secretion stimulated by various factors in rats in vivo, studies using isolated rat pancreatic acini have not consistently shown an inhibitory action of pancreastatin on CCK stimulation, although inhibition has been reported in guinea pig acini pancreapedia.orgtandfonline.com.
Furthermore, phylogenetic surveys have examined the presence of pancreastatin-like immunoreactivity in the adrenal organs of various vertebrates, including mammals, birds, reptiles, amphibians, and bony fish nih.gov. While pancreastatin and chromogranin immunoreactivities were found in the adrenal chromaffin cells of nonmammalian vertebrates, the pattern of reactivity with different region-specific antisera suggested that nonmammalian pancreastatin might be derived from a precursor different from mammalian CgA nih.gov. Research on fish pancreatic hormones has also identified a novel peptide with pancreastatin-like characteristics in fish endocrine islets, indicating the presence of related peptides in lower vertebrates archive.orgoup.com.
These studies across different animal models highlight both the conserved aspects of pancreastatin's function, particularly in metabolic regulation, and species-specific variations in its processing and precise mechanisms of action.
Advanced Research Methodologies and Experimental Models in Pancreastatin 29 Studies
In Vitro Assay Development for Pancreastatin-29 Activity Assessment
In vitro assays are fundamental for dissecting the direct effects of PST-29 at the cellular and tissue levels, enabling controlled investigations into its signaling pathways and metabolic consequences.
Cell Line Models for Signaling and Metabolic Studies
Various cell lines have been utilized to study the effects of PST-29 on cellular signaling and metabolism. These models allow for focused investigations into specific cell types relevant to PST-29's known actions, such as those involved in glucose homeostasis and neuroendocrine function.
Studies have employed cell lines such as HepG2 (human liver cell line), L6 (rat skeletal muscle cell line), and 3T3-L1 (mouse adipocytes) to investigate PST-29's impact on glucose uptake and metabolism. For instance, differentiated 3T3-L1 adipocytes and L6 myotubes have been used to assess the effect of human PST peptides on insulin-stimulated glucose uptake. Research indicates that PST-29 can inhibit insulin-stimulated glucose uptake in adipocytes. diabetesjournals.orgplos.org HepG2 cells have been used to study the effect of PST on gluconeogenic gene expression and the unfolded protein response chaperone GRP78. diabetesjournals.orgplos.org Investigations using HepG2 cells have shown that PST can increase the mRNA expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF. frontiersin.org
Neuroendocrine cell lines, such as SH-SY5Y (human neuroblastoma cell line) and PC12 cells (rat adrenal pheochromocytoma cell line), have been used to study the influence of PST-29 on catecholamine secretion. diabetesjournals.org These studies have demonstrated that PST-29 can evoke norepinephrine (B1679862) secretion activity in these cell types. diabetesjournals.org
Cell-based assays are widely used for studying various therapeutic target classes, including GPCRs, nuclear receptors, enzymes, and ion channels, and can be adapted for high-throughput screening (HTS). wuxibiology.com These assays can be performed using various technologies, including high content screening (HCS), FRET, and mass spectrometry. wuxibiology.com
Isolated Organ and Tissue Perfusion Techniques
Isolated organ and tissue perfusion techniques provide a more complex in vitro model than cell lines, allowing for the study of PST-29's effects within a preserved tissue microenvironment, including interactions between different cell types and the influence of local factors.
The perfused pancreas has been a valuable model for studying the effects of PST on insulin (B600854) and glucagon (B607659) secretion. Studies using the perfused rat and mouse pancreas have confirmed PST's inhibition of insulin secretion. pancreapedia.org In the perfused rat pancreas, PST at nanomolar concentrations inhibited both first and second phase insulin secretion stimulated by glucose or arginine. pancreapedia.org Isolated islets have also been used to study PST's effects on insulin secretion. pancreapedia.org
Isolated rat pancreatic acini have been utilized to investigate the impact of PST on pancreatic digestive enzyme secretion stimulated by cholecystokinin (B1591339) (CCK). However, studies have shown no consistent inhibitory action of PST on CCK stimulation in isolated acini, suggesting that the in vivo inhibitory effect might be indirect. pancreapedia.org
Isolated parathyroid cells in culture have been used to test the action of PST on the secretion of chromogranin A and parathyroid hormone (PTH). PST has been shown to reduce the secretion of both at low calcium concentrations. researchgate.net
Pancreatic acinar cells and islets can be isolated from both mice and humans using enzymatic dissociation methods, providing material for various in vitro studies. nih.gov
In Vivo Mechanistic Investigations using Animal Models
In vivo studies using animal models are crucial for understanding the systemic effects of PST-29 and its role in complex physiological processes, such as glucose homeostasis and inflammation.
Genetically Modified Models (e.g., CHGA Knockout Mice)
Genetically modified animal models, particularly those involving the chromogranin A (CHGA) gene, the precursor of pancreastatin (B1591218), have been instrumental in elucidating the in vivo functions of PST-29.
CHGA knockout (KO) mice, generated by systemic deletion of the Chga gene, have been widely used to study the physiological roles of CHGA-derived peptides, including PST. diabetesjournals.orgnih.govnih.govresearchgate.net These mice display altered metabolic phenotypes, such as reduced insulin resistance compared to wild-type mice. diabetesjournals.org Exogenous administration of human PST peptide in CHGA KO mice has been shown to increase insulin resistance and blood glucose levels, along with enhanced synthesis of gluconeogenic genes. diabetesjournals.org This suggests a significant role for PST in glucose homeostasis in vivo.
Studies in CHGA KO mice have also investigated the role of PST in inflammation. In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, intra-rectal administration of PST aggravated colitis severity in both wild-type and CHGA KO mice. nih.gov This effect was associated with decreased alternatively activated macrophage (AAM) functions, increased colonic IL-18 release, and decreased tight junction protein gene expression. nih.gov
CHGA KO mice fed a high-fat diet (HFD) remain more insulin sensitive than wild-type DIO mice, an effect associated with enhanced Akt and AMPK signaling in muscle and white adipose tissue, and altered expression of hepatic genes involved in gluconeogenesis and lipogenesis. researchgate.net Supplementation of PST in CHGA KO mice can reverse their insulin-sensitive, anti-inflammatory phenotype, highlighting the importance of PST deficiency in the improved metabolic state of these mice. researchgate.net
Computational Chemistry and Bioinformatics for this compound Analysis
Computational approaches provide valuable tools for predicting the structure, interactions, and potential functions of PST-29, complementing experimental findings and guiding future research directions. muni.czlu.seolemiss.eduucsf.edu
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding modes, affinities, and stability of interactions between a ligand (like PST-29) and its potential receptor or interacting partners. mdpi.comnih.govscispace.comresearchgate.netmdpi.com
These methods are crucial for understanding how PST-29 might interact with cellular receptors or other proteins to exert its biological effects, especially given that the specific PST receptor has remained elusive. diabetesjournals.orgplos.org
Molecular modeling of PST peptides has been carried out using software like MODELER, with previously derived PST peptide structures used as templates. diabetesjournals.orgdiabetesjournals.org These homology-modeled structures can then be refined using molecular dynamics simulations to assess their stability and dynamic behavior. diabetesjournals.org
Unbiased docking of PST structures to potential interacting partners, such as glucose-regulated protein 78 (GRP78) and the insulin receptor, has been performed. diabetesjournals.orgplos.orgdiabetesjournals.org Computational docking analysis and molecular dynamics simulations have suggested higher affinity binding of certain PST variants, like PST-297S, to GRP78 and the insulin receptor compared to the wild-type peptide. diabetesjournals.orgdiabetesjournals.org These in silico predictions can then be validated by in vitro binding assays. diabetesjournals.org
Molecular dynamics simulations can provide insights into the stability of ligand-receptor complexes over time and describe dynamic interactions. mdpi.comscispace.comresearchgate.netmdpi.com Analysis of simulation data can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stabilization of the complex. mdpi.com
Computational chemistry and bioinformatics play a significant role in structure-based drug discovery and rational design by enabling the prediction and analysis of molecular interactions. ucsf.edu
Sequence Alignment and Phylogenetic Analysis
This compound is a significant fragment derived from the larger precursor protein Chromogranin A (CHGA), primarily found within the neuroendocrine system. The study of its amino acid sequence, through methods like sequence alignment and phylogenetic analysis, provides crucial insights into its evolutionary history, structural conservation, and functional importance across different species.
Sequence alignment is a fundamental technique used to compare the sequences of proteins or nucleic acids to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. For pancreastatin and the region of CHGA from which it is derived, multiple sequence alignments have been performed across various mammalian species using algorithms such as Clustal-W nih.govoup.com. These analyses involve arranging the sequences to align identical or similar amino acids, introducing gaps where necessary to achieve optimal matching pnas.orgnih.gov.
Data from sequence alignment studies highlight specific residues and motifs that are conserved across species, pointing towards their critical roles in the peptide's function or processing. For example, certain basic residues within the CHGA sequence are identified as potential cleavage or processing sites for the liberation of peptides like pancreastatin pnas.orgoup.com.
Human this compound (hCgA 273-301) is identified as a C-terminally amidated peptide resulting from specific proteolytic cleavage events, including an acid-labile Asp-Pro bond cleavage at the N-terminus pnas.orgnih.govelsevier.es. The sequence of human this compound is consistently reported as Pro-Glu-Gly-Lys-Gly-Glu-Gln-Glu-His-Ser-Gln-Gln-Lys-Glu-Glu-Glu-Glu-Glu-Met-Ala-Val-Val-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂ anaspec.comphoenixbiotech.nethlbpep.co.kr.
Phylogenetic analysis complements sequence alignment by inferring evolutionary relationships between species based on the molecular sequences of orthologous proteins like CHGA and its derived peptides. Studies on the phylogenetic distribution of pancreastatin-like immunoreactivity in the gastro-entero-pancreatic neuroendocrine system across vertebrates have revealed its presence in various classes, suggesting an ancient evolutionary origin elsevier.esahajournals.org. While detailed phylogenetic trees specifically focused on the this compound sequence across a wide range of organisms were not extensively detailed in the provided search results, the observed sequence conservation in the carboxyl-terminal region across mammals supports the notion of selective pressure maintaining this sequence over evolutionary time due to its functional significance nih.govoup.com.
The identification of naturally occurring human variants within the pancreastatin sequence, such as E287K and G297S, located within the conserved 29-residue carboxyl terminus, further underscores the importance of this region nih.govresearchgate.net. Sequence alignment allows for the comparison of these variants to the wild-type sequence and to the sequences found in other species, helping to understand their potential impact on structure and function nih.govoup.com.
While a comprehensive data table detailing residue-by-residue alignment of this compound across numerous species is beyond the scope of the provided snippets, the research consistently indicates significant homology in this region across mammals. The table below summarizes the general interspecies homology observed in the pancreastatin region of CHGA based on the search results:
| Species Compared (vs. Human) | Region of CHGA/Pancreastatin | Approximate Homology/Similarity | Reference |
| Bovine, Rat, Porcine | Pancreastatin region of CgA | ~70% identity | pnas.org |
| Various Eutherian Mammals | PST region of CHGA | ≥60% similarity | nih.gov |
These findings from sequence alignment and phylogenetic analysis are crucial for understanding the evolutionary pressures that have shaped the pancreastatin sequence and for identifying conserved regions likely to be critical for its biological activities.
Future Research Directions and Unresolved Questions in Pancreastatin 29 Biology
Identification of Novel Pancreastatin-29 Receptors and Binding Partners
A significant unresolved question in this compound biology is the definitive identification and characterization of its specific high-affinity receptors. While some studies have suggested potential interactions, a dedicated this compound receptor molecule has not been conclusively identified pancreapedia.org. Early research in rat liver membranes indicated the presence of pancreastatin (B1591218) receptors, characterized by a specific binding site and an apparent molecular weight of 35,000, functionally coupled to a pertussis toxin-insensitive G protein psu.edu. More recently, the endoplasmic reticulum chaperone GRP78 (78 kDa Glucose Regulated Protein) has been identified as a major interacting partner of pancreastatin in the liver plos.orgresearchgate.net. Pancreastatin has been shown to bind to GRP78 and inhibit its ATPase enzymatic activity plos.org. However, the physiological relevance of this intracellular interaction for a circulating peptide like this compound, and whether cell surface GRP78 is involved, warrants further investigation plos.org. The possibility of interaction with the insulin (B600854) receptor has also been hypothesized, given this compound's counter-regulatory effects on insulin signaling nih.govdiabetesjournals.org. Future research needs to employ advanced techniques, such as affinity purification coupled with mass spectrometry, receptor cloning, and functional validation studies, to definitively identify all relevant this compound receptors and binding partners in various tissues where it exerts effects, including the pancreas, liver, adipose tissue, and potentially immune cells researchgate.net. Understanding the diversity and tissue distribution of these receptors is crucial for deciphering the varied actions of this compound.
Elucidating the Full Spectrum of this compound Signaling Networks
While some signaling pathways have been implicated in this compound's actions, a complete picture of its downstream signaling networks is still emerging. Studies have suggested that pancreastatin can interfere with different signal transduction pathways tandfonline.com. In rat liver, pancreastatin has been shown to activate pertussis toxin-sensitive guanylate cyclase and pertussis toxin-insensitive phospholipase C, as well as protein kinase C plos.org. Its inhibitory effect on insulin-stimulated glucose uptake may involve diminished translocation of GLUT4 nih.gov. Furthermore, pancreastatin has been linked to the generation of nitric oxide (NO) and cyclic GMP (cGMP) production, mediating its inhibitory effect on cell growth in certain cell lines physiology.org. The interaction with GRP78 suggests a potential influence on unfolded protein response pathways and glucose metabolism regulation plos.org. Future research should focus on comprehensively mapping the signaling cascades activated by this compound binding to its identified receptors in different cell types. This will involve detailed studies using techniques such as phosphoproteomics, transcriptomics, and targeted pathway inhibitors to understand the complex interplay of kinases, phosphatases, second messengers, and transcription factors that mediate this compound's diverse effects. Investigating how the interaction with GRP78 precisely leads to observed metabolic changes, such as G6Pase activation, is also a critical area for future study plos.org.
Developing Targeted Molecular Probes for this compound Research
The availability of highly specific and sensitive tools is paramount for advancing research into this compound biology. While some antibodies exist, their specificity for this compound over other CgA fragments can be a limitation pancreapedia.orginterscienceinstitute.com. The development of targeted molecular probes, such as highly specific antibodies, receptor ligands, and fluorescently labeled peptides, is a critical future direction. These tools would enable more precise localization of this compound and its receptors in tissues, facilitate detailed binding and functional studies, and allow for the development of improved assays for measuring circulating this compound levels interscienceinstitute.com. More sensitive and specific assays are needed to accurately quantify physiological concentrations of this compound and to differentiate it from its precursor and other cleavage products, which is a technical challenge pancreapedia.orgnih.gov. The development of such probes would significantly enhance the ability to study this compound's distribution, dynamics, and interactions in various physiological and pathological conditions.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying Pancreastatin-29 in biological samples?
- Methodological Answer : this compound detection typically employs immunoassays (e.g., ELISA) due to its peptide nature. For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity . Researchers must validate assays using standardized protocols, including spike-and-recovery experiments and cross-reactivity tests with related peptides (e.g., chromogranin A fragments) to ensure accuracy.
Q. How is the structure-function relationship of this compound investigated in vitro?
- Methodological Answer : Structure-function studies often involve synthetic peptide analogs with targeted amino acid substitutions. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structure changes, while functional assays (e.g., glucose uptake inhibition in hepatocytes) evaluate biological activity. Dose-response curves and statistical tests (e.g., ANOVA) are critical for interpreting results .
Q. What experimental models are suitable for studying this compound’s role in glucose metabolism?
- Methodological Answer : Primary hepatocyte cultures and pancreatic β-cell lines (e.g., INS-1) are common in vitro models. For in vivo studies, rodent models with diet-induced insulin resistance or genetic modifications (e.g., chromogranin A knockout mice) are utilized. Researchers should include controls for metabolic variables (e.g., fasting blood glucose, insulin levels) and use paired t-tests to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of this compound on insulin secretion?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., glucose concentrations, peptide purity). A systematic review with meta-analysis can harmonize findings. Researchers should also replicate experiments under standardized protocols (e.g., ATP-dependent insulin secretion assays) and perform sensitivity analyses to identify confounding factors .
Q. What strategies are recommended for designing studies on this compound’s interaction with GPCRs?
- Methodological Answer : Use bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to study receptor-ligand interactions. Computational modeling (e.g., molecular docking) can predict binding sites, validated via site-directed mutagenesis. Include negative controls (e.g., GPCR knockout cells) and apply Bonferroni correction for multiple comparisons .
Q. How should researchers address variability in this compound levels across patient cohorts?
- Methodological Answer : Stratify cohorts by variables like BMI, diabetes status, and medication use. Multivariate regression analysis can adjust for covariates. Pre-analytical factors (e.g., sample collection time, storage conditions) must be standardized. Reporting coefficient of variation (CV) for assay reproducibility is essential .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when studying this compound’s role in apoptosis?
- Methodological Answer : Use authenticated cell lines (e.g., ATCC-certified) and predefine apoptosis markers (e.g., caspase-3 activation, Annexin V staining). Publish raw data (e.g., flow cytometry plots) in supplementary materials. Collaborative cross-laboratory validation studies reduce bias .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
